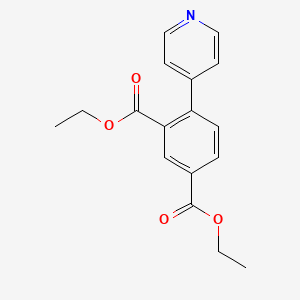
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is an organic compound that belongs to the class of benzenedicarboxylic acid derivatives. This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid ester groups and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The pyridine ring is introduced through a subsequent reaction involving the coupling of the esterified product with 4-bromopyridine under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of polymers and as a plasticizer.
作用機序
The mechanism of action of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar structure but with different ester groups.
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but with methyl ester groups.
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester: Contains a sulfonic acid group in addition to the ester groups.
Uniqueness
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
diethyl 4-pyridin-4-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-16(19)13-5-6-14(12-7-9-18-10-8-12)15(11-13)17(20)22-4-2/h5-11H,3-4H2,1-2H3 |
InChIキー |
ZFQVKFYHPNATCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

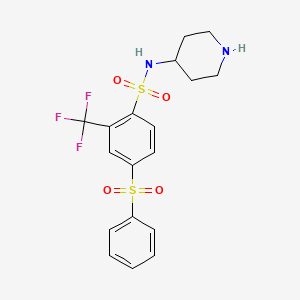
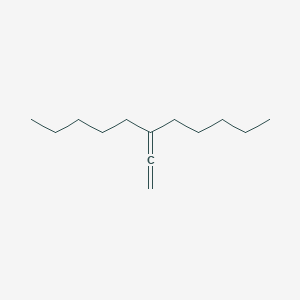
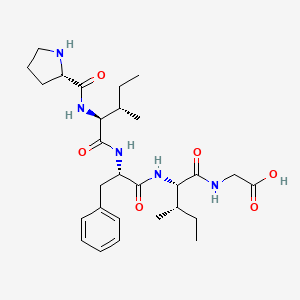
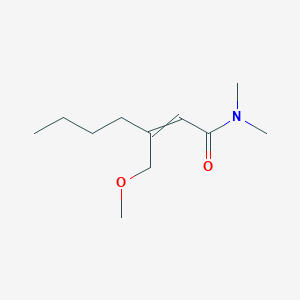


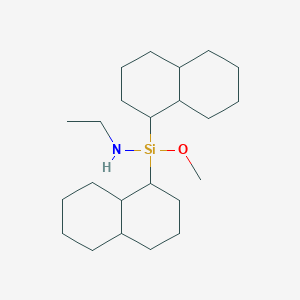
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)


